3-Bromophenoxathiine
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Overview
Description
3-Bromophenoxathiine: is an organic compound that belongs to the class of heterocyclic compounds containing sulfur and oxygen atoms in its structure It is characterized by a bromine atom attached to the phenoxathiine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenoxathiine typically involves the bromination of phenoxathiine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenoxathiine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The sulfur atom in the phenoxathiine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form phenoxathiine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).
Oxidation: Oxidizing agents (H₂O₂, m-CPBA), solvents (acetic acid, dichloromethane).
Reduction: Reducing agents (LiAlH₄), solvents (ether, THF).
Major Products:
- Substitution reactions yield various substituted phenoxathiine derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in reduced phenoxathiine compounds .
Scientific Research Applications
Chemistry: 3-Bromophenoxathiine is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing heterocyclic compounds and studying reaction mechanisms .
Biology and Medicine: Research has explored the potential biological activities of this compound derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. These studies aim to develop new therapeutic agents based on its structure .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-Bromophenoxathiine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways. Detailed studies on the molecular targets and pathways are ongoing to fully elucidate these mechanisms .
Comparison with Similar Compounds
Phenoxathiine: Lacks the bromine atom but shares the core structure.
3-Chlorophenoxathiine: Similar structure with a chlorine atom instead of bromine.
3-Iodophenoxathiine: Contains an iodine atom in place of bromine.
Uniqueness: 3-Bromophenoxathiine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, that are not as readily achievable with chlorine or iodine analogs .
Properties
Molecular Formula |
C12H7BrOS |
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Molecular Weight |
279.15 g/mol |
IUPAC Name |
3-bromophenoxathiine |
InChI |
InChI=1S/C12H7BrOS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7H |
InChI Key |
ANZQNVMSMHQNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)Br |
Origin of Product |
United States |
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